2-(4-Methoxyphenyl)-2-oxoethyl 4-({5-[2-(2,4-dichlorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate
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Overview
Description
2-(4-METHOXYPHENYL)-2-OXOETHYL 4-{5-[2-(2,4-DICHLOROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE is a complex organic compound that features a variety of functional groups, including methoxy, oxo, and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-2-OXOETHYL 4-{5-[2-(2,4-DICHLOROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenylacetic acid with oxalyl chloride to form the corresponding acyl chloride, which is then reacted with 4-methoxyphenol to yield the ester. This intermediate is further reacted with 4-aminobenzoic acid derivatives under specific conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENYL)-2-OXOETHYL 4-{5-[2-(2,4-DICHLOROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxo groups can be reduced to hydroxyl groups under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the oxo groups can yield corresponding alcohols .
Scientific Research Applications
2-(4-METHOXYPHENYL)-2-OXOETHYL 4-{5-[2-(2,4-DICHLOROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-2-OXOETHYL 4-{5-[2-(2,4-DICHLOROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-6-(2-methoxybenzyl)-4-(trichloromethyl)-4H-1,3,5-oxadiazine: Similar in structure but contains an oxadiazine ring.
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: Contains a furochromen ring and is used in different applications.
Uniqueness
2-(4-METHOXYPHENYL)-2-OXOETHYL 4-{5-[2-(2,4-DICHLOROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C29H25Cl2NO8 |
---|---|
Molecular Weight |
586.4 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 4-[[5-[2-(2,4-dichlorophenyl)-2-oxoethoxy]-5-oxopentanoyl]amino]benzoate |
InChI |
InChI=1S/C29H25Cl2NO8/c1-38-22-12-7-18(8-13-22)25(33)16-40-29(37)19-5-10-21(11-6-19)32-27(35)3-2-4-28(36)39-17-26(34)23-14-9-20(30)15-24(23)31/h5-15H,2-4,16-17H2,1H3,(H,32,35) |
InChI Key |
ZGSVJTBGVLHMDW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)OCC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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